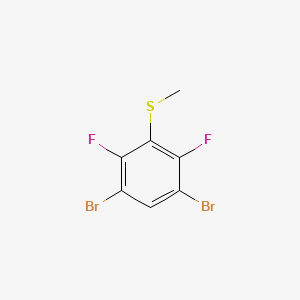
1-(2-Pyridin-2-ylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridin-2-ylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a pyridine ring attached to a piperazine moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridin-2-ylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process may include condensation reactions under alkaline conditions, followed by hydrolysis under acidic conditions to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyridin-2-ylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-(2-Pyridin-2-ylpropyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
1-(2-Pyridin-2-ylpropyl)piperazine exerts its effects primarily through its action as a selective α2-adrenoceptor antagonist. This means it binds to α2-adrenergic receptors, inhibiting their activity. This action leads to a decrease in sympathetic nervous system activity, resulting in sympatholytic effects . The compound may also interact with other molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: Known for its role as a selective α2-adrenoceptor antagonist.
1-(2-Pyrimidinyl)piperazine: Acts as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.
Phenylpiperazine: Used in the synthesis of various pharmaceutical agents.
Uniqueness
1-(2-Pyridin-2-ylpropyl)piperazine is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a selective α2-adrenoceptor antagonist makes it valuable in both research and therapeutic applications. Additionally, its versatility in undergoing various chemical reactions further enhances its utility in synthetic chemistry .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylpropyl)piperazine |
InChI |
InChI=1S/C12H19N3/c1-11(12-4-2-3-5-14-12)10-15-8-6-13-7-9-15/h2-5,11,13H,6-10H2,1H3 |
InChI Key |
FFKHMSVWVVIEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCNCC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



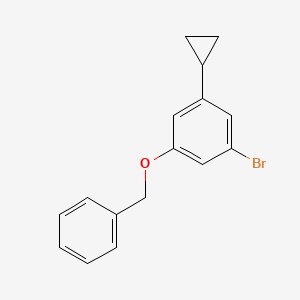
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)

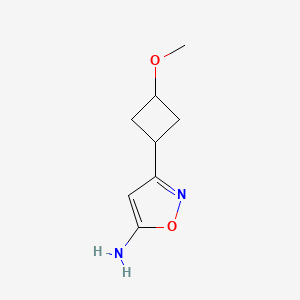

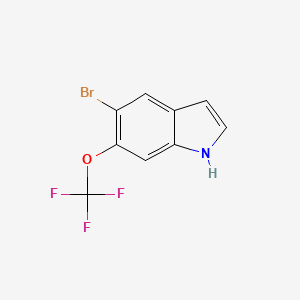
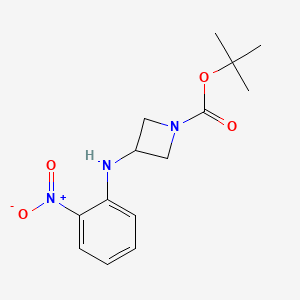
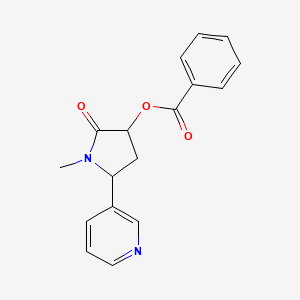

![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)
